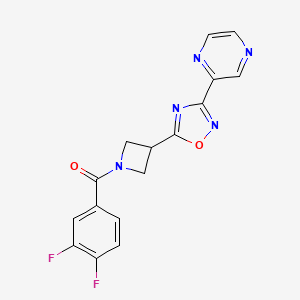
(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H11F2N5O2 and a molecular weight of 343.2941. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions, including the formation of azetidine rings and the introduction of the difluorophenyl and pyrazinyl groups.Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a three-membered nitrogen-containing ring. It also contains a difluorophenyl group and a pyrazinyl group. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available. However, given its structure, it could potentially undergo a variety of reactions, including those typical of azetidines, difluorophenyls, and pyrazines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Typically, such properties would include melting point, boiling point, solubility in various solvents, and stability under different conditions.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A series of compounds, including those with pyrazole and oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds featuring pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains and also exhibited higher anticancer activity compared to reference drugs like doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Additionally, fluorine-containing compounds related to the core structure of the query compound demonstrated promising activities against tested bacterial strains (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis of Novel Chemical Compounds
Research has also focused on the synthesis of novel compounds with potential biological activities. For example, novel pyrazoline derivatives were synthesized, displaying potent antibacterial activity, and some compounds showed high antiinflammatory activity in in vivo studies (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016). This indicates a broad interest in exploring the therapeutic potentials of compounds with similar chemical frameworks.
Molecular Docking and Drug Discovery
Research into these compounds extends into the computational domain as well, with molecular docking studies being performed to understand the interaction of these compounds with biological targets. This approach is crucial in drug discovery, helping to predict the binding affinity and activity of compounds against specific proteins or enzymes (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. Always follow appropriate safety protocols when working with research chemicals.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and materials science. However, specific future directions are not outlined in the available resources.
Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and databases.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O2/c17-11-2-1-9(5-12(11)18)16(24)23-7-10(8-23)15-21-14(22-25-15)13-6-19-3-4-20-13/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCWLATZNSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

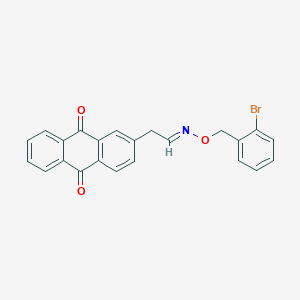
![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)
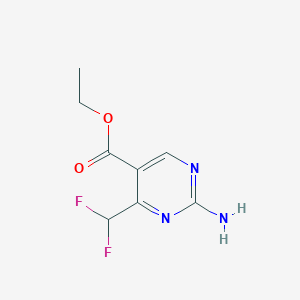
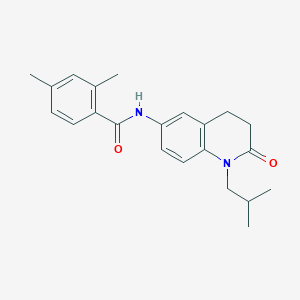
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)
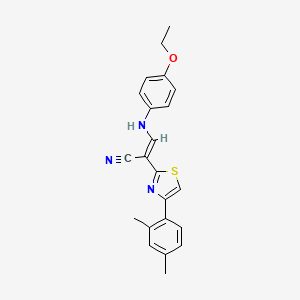
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
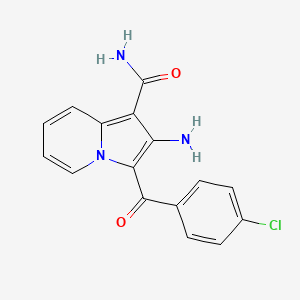
![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)
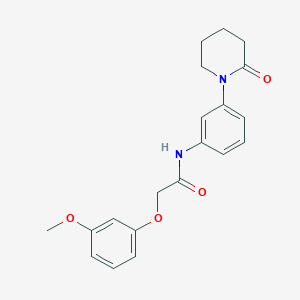
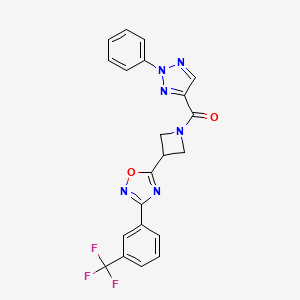
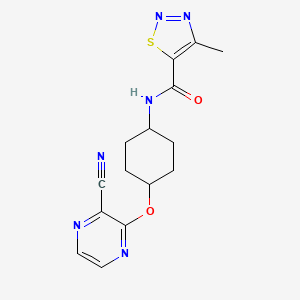
![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)